(5-Isopropyloxazol-4-yl)methanol
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Overview
Description
“(5-Isopropyloxazol-4-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “(5-Isopropyloxazol-4-yl)methanol” were not found, there are general methods for methanol synthesis. Methanol can be produced via CO2 hydrogenation , and from biomass-based syngas . The process involves the use of catalysts and specific temperature and pressure conditions .
Molecular Structure Analysis
The molecular structure of “(5-Isopropyloxazol-4-yl)methanol” consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Scientific Research Applications
Synthesis and Characterization : A related compound, "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol," was prepared through a five-step process. This study demonstrates the compound's potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Cytotoxic Activity : Another study synthesized novel isoxazole derivatives, including “(3-arylisoxazol-5-yl) methanol,” which showed potent cytotoxicity against various human cancer cell lines (Rao et al., 2014).
Potential as Platform Chemicals : The acid-catalyzed condensation of glycerol with various aldehydes led to the formation of “[1,3]dioxolan-4-yl-methanols,” which are of interest as precursors for 1,3-propanediol derivatives, indicating their potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Synthesis of Amino-Isoxazoles : In a study involving the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles, a method was developed using hydroxylamine in methanol, leading to the selective preparation of these compounds, indicating the role of methanol in facilitating such syntheses (Sobenina et al., 2005).
Selective COX-2 Inhibitor Synthesis : The synthesis of “(1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol” as a selective COX-2 inhibitor was another notable application, indicating potential pharmaceutical uses (Tabatabai, Rezaee, & Kiani, 2012).
Synthesis of Carbonyl Compounds : The work on “(1-Methyl-1H-imidazol-2-yl) methanol derivatives” highlighted their convertibility into carbonyl compounds, showcasing a method to mask the carbonyl group for synthetic applications (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Future Directions
properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKPLMDFAIAYRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672486 |
Source
|
Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropyloxazol-4-yl)methanol | |
CAS RN |
1210700-52-9 |
Source
|
Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.